4-bromo-7-(trifluoromethyl)-1H-indazole
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Overview
Description
4-Bromo-7-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a five-membered pyrazole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups in the structure of this compound makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-(trifluoromethyl)-1H-indazole can be achieved through several methods. One common approach involves the bromination of 7-(trifluoromethyl)-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 7-(trifluoromethyl)-1H-indazole is coupled with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an aqueous ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and catalysts can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents such as tetrahydrofuran or dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 4-amino-7-(trifluoromethyl)-1H-indazole, 4-thio-7-(trifluoromethyl)-1H-indazole, and 4-alkoxy-7-(trifluoromethyl)-1H-indazole.
Cross-Coupling Reactions: Products include various arylated or heteroarylated derivatives of 7-(trifluoromethyl)-1H-indazole.
Scientific Research Applications
4-Bromo-7-(trifluoromethyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-bromo-7-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-trifluoromethylquinoline: Similar in structure but with a quinoline ring instead of an indazole ring.
4-Bromo-7-methoxy-2-(trifluoromethyl)benzofuran: Contains a benzofuran ring with similar substituents.
Uniqueness
4-Bromo-7-(trifluoromethyl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
4-bromo-7-(trifluoromethyl)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-1-5(8(10,11)12)7-4(6)3-13-14-7/h1-3H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQMEFBBQJLTHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738746 |
Source
|
Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186334-79-1 |
Source
|
Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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